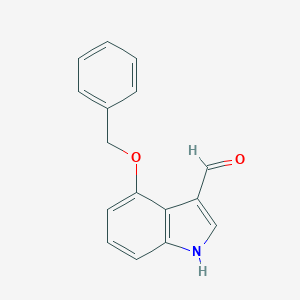

4-Benzyloxyindole-3-carboxaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-phenylmethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-10-13-9-17-14-7-4-8-15(16(13)14)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURDDLFAUSUSLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C(=CN3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426780 | |

| Record name | 4-Benzyloxyindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7042-71-9 | |

| Record name | 4-Benzyloxyindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxyindole-3-carboxaldehyde (CAS: 7042-71-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxyindole-3-carboxaldehyde, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical properties, synthesis, spectroscopic profile, and known biological activities of structurally related compounds, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.

Core Data Summary

| Property | Value | Reference(s) |

| CAS Number | 7042-71-9 | [1][2] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | Yellowish to off-white crystalline powder | [1] |

| Melting Point | 163-170 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Synonyms | 4-(Benzyloxy)-1H-indole-3-carbaldehyde, 4-Benzyloxy-3-formylindole, 4-Phenylmethoxy-1H-indole-3-carbaldehyde | [1] |

| Storage | Store at 0-8 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor 4-benzyloxyindole, followed by its formylation at the C3 position.

Step 1: Synthesis of 4-Benzyloxyindole

A common and effective method for the synthesis of 4-benzyloxyindole is the Batcho-Leimgruber indole synthesis. A detailed protocol is available in Organic Syntheses.[3] This multi-step procedure starts from 2-methyl-3-nitrophenol and proceeds through the following key transformations:

-

O-Benzylation: Protection of the hydroxyl group of 2-methyl-3-nitrophenol as a benzyl ether.[3]

-

Condensation: Reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine to form an enamine intermediate.[3]

-

Reductive Cyclization: Reduction of the nitro group and subsequent cyclization to form the indole ring.[3]

Experimental Protocol: Synthesis of 4-Benzyloxyindole (Adapted from Organic Syntheses)[3]

-

Materials: 2-methyl-3-nitrophenol, benzyl chloride, anhydrous potassium carbonate, dimethylformamide (DMF), N,N-dimethylformamide dimethyl acetal, pyrrolidine, Raney nickel, hydrazine hydrate, tetrahydrofuran (THF), methanol, toluene, cyclohexane.

-

Procedure:

-

A stirred mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in DMF is heated to afford 6-benzyloxy-2-nitrotoluene.[3]

-

The 6-benzyloxy-2-nitrotoluene is then heated with N,N-dimethylformamide dimethyl acetal and pyrrolidine in DMF to yield (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene.[3]

-

To a solution of the pyrrolidinostyrene intermediate in THF and methanol, Raney nickel is added, followed by the careful addition of hydrazine hydrate. The reaction mixture is maintained at a controlled temperature to facilitate the reductive cyclization.[3]

-

After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel using a toluene-cyclohexane solvent system to yield pure 4-benzyloxyindole.[3]

-

Step 2: Vilsmeier-Haack Formylation of 4-Benzyloxyindole

The introduction of the carboxaldehyde group at the C3 position of the indole ring is efficiently achieved through the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Benzyloxyindole (General Procedure)[4]

-

Materials: 4-Benzyloxyindole, phosphorus oxychloride (POCl₃), anhydrous N,N-dimethylformamide (DMF), ice, sodium hydroxide solution.

-

Procedure:

-

In a flask cooled in an ice-salt bath, phosphorus oxychloride is added dropwise to anhydrous DMF with stirring to form the Vilsmeier reagent.[4]

-

A solution of 4-benzyloxyindole in anhydrous DMF is then added dropwise to the Vilsmeier reagent at a low temperature (not exceeding 10 °C).[4]

-

After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 35 °C) for a period of time until the reaction is complete, often indicated by the formation of a paste.[4]

-

The reaction is quenched by the careful addition of crushed ice, followed by basification with a sodium hydroxide solution.[4]

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.[4]

-

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.0 | s | -CHO |

| ~8.5 | br s | N-H |

| ~7.5-7.3 | m | Phenyl-H |

| ~7.2 | t | H-6 |

| ~7.0 | d | H-7 |

| ~6.8 | d | H-5 |

| ~5.2 | s | -O-CH₂-Ph |

| ~8.0 | s | H-2 |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (Aldehyde) |

| ~155 | C-4 |

| ~137 | C-7a |

| ~136 | Phenyl C (ipso) |

| ~129 | Phenyl CH |

| ~128 | Phenyl CH |

| ~127 | Phenyl CH |

| ~139 | C-2 |

| ~124 | C-3a |

| ~118 | C-6 |

| ~105 | C-5 |

| ~103 | C-7 |

| ~115 | C-3 |

| ~71 | -O-CH₂-Ph |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch |

| ~3100 | Aromatic C-H stretch |

| ~2850, ~2750 | Aldehyde C-H stretch |

| ~1650 | C=O stretch (aldehyde) |

| 1600-1450 | Aromatic C=C stretch |

| ~1250 | C-O stretch (ether) |

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 251

-

Key Fragmentation Pattern: A prominent fragment is expected at m/z = 91, corresponding to the tropylium cation ([C₇H₇]⁺) from the cleavage of the benzyl group. Another significant fragmentation would be the loss of the formyl group (-CHO), resulting in a fragment at m/z = 222.

Biological Activity and Potential Applications

This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules.[5] While specific biological data for this compound is limited in publicly available literature, the indole-3-carboxaldehyde scaffold is a well-established pharmacophore with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6]

Anticancer Potential

Derivatives of indole-3-carboxaldehyde have demonstrated significant potential as anticancer agents.[7] The proposed mechanisms of action include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[7] Studies on related benzyloxybenzaldehyde derivatives have shown significant activity against cancer cell lines, inducing apoptosis and causing cell cycle arrest.

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties.[8][9] The mechanism often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways like the NF-κB pathway.[8][10] The presence of the benzyloxy group may influence the lipophilicity and binding affinity of the molecule to its biological targets, potentially enhancing its anti-inflammatory effects.

Applications in Materials Science

Beyond its pharmaceutical applications, this compound is recognized for its potential in materials science.[1] Its structure is suitable for incorporation into functionalized polymers and organic light-emitting diodes (OLEDs), where the indole moiety can contribute to the electronic and photophysical properties of the material.[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from readily available starting materials and the reactivity of its functional groups make it an attractive intermediate for the development of complex molecular architectures. While direct biological data on this specific compound is sparse, the well-documented activities of related indole-3-carboxaldehyde derivatives strongly suggest its potential as a scaffold for the discovery of new therapeutic agents, particularly in the areas of oncology and inflammation. Further investigation into the biological profile of this compound and its derivatives is warranted.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cache.kzoo.edu [cache.kzoo.edu]

- 6. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-BENZYLOXYINDOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxyindole-3-carboxaldehyde: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, synthetic methodologies, and potential biological significance of 4-Benzyloxyindole-3-carboxaldehyde. This compound, a derivative of the privileged indole scaffold, serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. This document aims to be a critical resource for professionals in drug discovery and medicinal chemistry by consolidating essential data, detailing experimental protocols, and visualizing relevant biological pathways.

Physicochemical Properties

This compound is a yellowish to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1. While the boiling point and a detailed solubility profile in various organic solvents are not extensively reported in the literature, its structural similarity to other indole-3-carboxaldehydes suggests it is likely soluble in polar apathetic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol, with limited solubility in water.[1][2] The pKa of the indole N-H is predicted to be in the range of 16-17, typical for indole derivatives, indicating it is not significantly acidic or basic under physiological conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₃NO₂ | [3][4] |

| Molecular Weight | 251.28 g/mol | [3] |

| Appearance | Yellowish to off-white crystalline powder | [3] |

| Melting Point | 163-170 °C | [3] |

| CAS Number | 7042-71-9 | [3][4] |

| Predicted pKa (indole N-H) | ~16-17 | General indole chemistry |

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of 4-benzyloxyindole.[5][6][7][8] This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is based on established procedures for the formylation of indole derivatives.[5][9]

Materials:

-

4-Benzyloxyindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 4-benzyloxyindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. Make the solution alkaline by the slow addition of a cold aqueous sodium hydroxide solution. Stir the mixture until the hydrolysis of the intermediate iminium salt is complete.

-

Isolation and Purification: The product may precipitate out of the solution. Collect the solid by filtration. If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis workflow for this compound.

Spectroscopic Data

¹H NMR (predicted, in CDCl₃, 400 MHz):

-

δ ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).

-

δ ~8.3 ppm (s, 1H): Proton at the C2 position of the indole ring.

-

δ ~7.2-7.5 ppm (m, 5H): Protons of the phenyl ring of the benzyloxy group.

-

δ ~7.1-7.3 ppm (m, 3H): Protons at the C5, C6, and C7 positions of the indole ring.

-

δ ~5.2 ppm (s, 2H): Methylene protons of the benzyloxy group (-OCH₂-Ph).

-

δ ~8.5 ppm (br s, 1H): N-H proton of the indole ring.

¹³C NMR (predicted, in CDCl₃, 101 MHz):

-

δ ~185 ppm: Carbonyl carbon of the aldehyde group.

-

δ ~150-160 ppm: Carbon at the C4 position of the indole ring (attached to the benzyloxy group).

-

δ ~136 ppm: Quaternary carbon of the phenyl ring attached to the methylene group.

-

δ ~127-129 ppm: Carbons of the phenyl ring.

-

δ ~110-140 ppm: Carbons of the indole ring.

-

δ ~70 ppm: Methylene carbon of the benzyloxy group.

IR Spectroscopy (predicted):

-

~3300 cm⁻¹: N-H stretching of the indole ring.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2850 and ~2750 cm⁻¹: Aldehydic C-H stretching (Fermi resonance).

-

~1650-1680 cm⁻¹: Strong C=O stretching of the aldehyde.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹: Aryl ether C-O stretching.

Mass Spectrometry (predicted fragmentation): The electron ionization mass spectrum is expected to show a molecular ion peak at m/z = 251. Key fragmentation pathways would likely involve the loss of the formyl group (-CHO, 29 Da) to give a fragment at m/z = 222, and cleavage of the benzylic ether bond, leading to fragments corresponding to the benzyl cation (m/z = 91) and the 4-hydroxyindole-3-carboxaldehyde radical cation (m/z = 160).

Biological Relevance and Drug Development Potential

Indole derivatives are a cornerstone in medicinal chemistry, with many exhibiting potent anti-inflammatory and anticancer activities.[16][17] The 4-benzyloxy substitution can enhance lipophilicity and modulate the electronic properties of the indole scaffold, potentially influencing its biological activity.

Anti-inflammatory and Anticancer Activities

Derivatives of benzyloxy-substituted aromatic compounds and indole-based structures have demonstrated significant biological activities. For instance, some benzyloxybenzaldehyde derivatives have shown anticancer activity against cell lines like HL-60 by inducing apoptosis and causing cell cycle arrest.[18] Similarly, various indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.[15]

Modulation of Signaling Pathways

The biological effects of benzyloxy and indole derivatives are often mediated through their interaction with specific intracellular signaling pathways.

-

MAPK/NF-κB/iNOS Pathway: Several anti-inflammatory compounds exert their effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This, in turn, downregulates the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20] It is plausible that this compound derivatives could also modulate this pathway.

Hypothetical inhibition of the MAPK/NF-κB pathway.

-

Hedgehog Signaling Pathway: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Novel indole derivatives have been identified as inhibitors of this pathway, demonstrating potential for the treatment of drug-resistant tumors.[21] This opens up another avenue for the exploration of this compound derivatives as potential anticancer agents.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pschemicals.com [pschemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. rsc.org [rsc.org]

- 13. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Indole-3-carboxaldehyde(487-89-8) IR Spectrum [chemicalbook.com]

- 16. chemimpex.com [chemimpex.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Benzyloxyindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure and properties of 4-Benzyloxyindole-3-carboxaldehyde, a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1]

Core Molecular Data

The fundamental quantitative data for this compound is summarized below, providing a clear reference for research and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| IUPAC Name | 4-(phenylmethoxy)-1H-indole-3-carbaldehyde | [3] |

| CAS Number | 7042-71-9 | [1][3] |

| Appearance | Yellowish to off-white crystalline powder | [1][4] |

| Melting Point | 163-170 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization is crucial for understanding the steric and electronic properties of the molecule, which influence its reactivity and potential as a precursor in organic synthesis.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are beyond the scope of this technical guide. This compound is primarily used as a chemical intermediate. For specific synthetic procedures, researchers should consult peer-reviewed chemical literature and established laboratory protocols.

Applications in Research and Development

This compound is a versatile compound with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial building block for the creation of more complex indole-based molecules. These resulting compounds are often investigated for their potential as anti-cancer and anti-inflammatory agents.[1] Its utility also extends to the development of fluorescent probes for biological imaging.[1]

References

Spectroscopic and Synthetic Profile of 4-Benzyloxyindole-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and a detailed synthetic protocol for 4-Benzyloxyindole-3-carboxaldehyde. This key intermediate is valuable in the synthesis of various bioactive molecules and functional materials. All quantitative data is presented in structured tables for clarity, and experimental procedures are detailed to ensure reproducibility.

Core Spectroscopic Data

The structural identity and purity of this compound (C₁₆H₁₃NO₂) are confirmed through a combination of spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.0 | s | 1H | Aldehyde CHO |

| ~8.3 | m | 1H | Indole H-7 |

| ~7.7 | s | 1H | Indole H-2 |

| ~7.5-7.3 | m | 5H | Phenyl H of benzyl group |

| ~7.3-7.1 | m | 2H | Indole H-5, H-6 |

| ~5.2 | s | 2H | Benzylic CH₂ |

| ~8.5 (broad) | br s | 1H | Indole NH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~185 | Aldehyde C=O |

| ~155 | C-4 (aromatic, O-substituted) |

| ~138 | C-7a (aromatic) |

| ~137 | C-ipso (benzyl) |

| ~135 | C-2 (aromatic) |

| ~129 | C-para (benzyl) |

| ~128 | C-ortho (benzyl) |

| ~127 | C-meta (benzyl) |

| ~125 | C-3a (aromatic) |

| ~123 | C-6 (aromatic) |

| ~118 | C-3 (aromatic) |

| ~110 | C-5 (aromatic) |

| ~105 | C-7 (aromatic) |

| ~70 | Benzylic CH₂ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not publicly available, a product from Thermo Scientific is confirmed to have an IR spectrum that conforms to the structure.[1]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (indole) |

| 3100-3000 | Aromatic C-H stretching |

| ~2850, ~2750 | Aldehyde C-H stretching |

| ~1650 | C=O stretching (aldehyde) |

| 1600-1450 | Aromatic C=C stretching |

| ~1250 | C-O stretching (ether) |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of the compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | Chem-Impex[2] |

| Molecular Weight | 251.28 g/mol | Chem-Impex[2] |

| Predicted [M+H]⁺ | 252.10192 m/z | PubChem[3] |

| Predicted Monoisotopic Mass | 251.09464 Da | PubChem[3] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the 4-benzyloxyindole precursor followed by its formylation.

Synthesis of 4-Benzyloxyindole

A well-established procedure for the synthesis of 4-benzyloxyindole is available from Organic Syntheses.[4] The process involves the reaction of 6-benzyloxy-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization using Raney nickel and hydrazine hydrate.[4]

Formylation of 4-Benzyloxyindole

The introduction of the aldehyde group at the C-3 position of the indole ring is commonly achieved via the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]

Detailed Protocol (Adapted from the formylation of indole):

-

Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF to 0 °C in an ice-salt bath. To this, add phosphorus oxychloride dropwise with stirring, ensuring the temperature is maintained below 10 °C.[3]

-

Reaction with 4-Benzyloxyindole: Dissolve 4-benzyloxyindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, again maintaining a low temperature.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to approximately 35-40 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[3]

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by the addition of crushed ice and water. Basify the solution with an aqueous sodium hydroxide solution to precipitate the crude product.[3]

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthetic Workflow and Logical Relationships

The synthesis of this compound follows a logical progression from commercially available starting materials to the final product. The key transformations are benzylation of a substituted nitrophenol, followed by a series of reactions to form the indole ring, and finally, formylation.

References

- 1. PubChemLite - 4-(benzyloxy)-1h-indole-3-carbaldehyde (C16H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Benzyloxyindole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Benzyloxyindole-3-carboxaldehyde, focusing on its solubility and chemical stability. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related indole derivatives to provide a robust framework for its handling, analysis, and application in research and development. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for their unique applications.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO₂ | --INVALID-LINK-- |

| Molecular Weight | 251.28 g/mol | --INVALID-LINK-- |

| Appearance | Yellowish to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 163-170 °C | --INVALID-LINK-- |

| Purity | ≥ 98% (HPLC) | --INVALID-LINK-- |

| CAS Number | 7042-71-9 | --INVALID-LINK-- |

Solubility Profile

Table of Estimated and Comparative Solubility

| Solvent System | Estimated Solubility of this compound | Comparative Solubility of Indole-3-carboxaldehyde | Conditions |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | ~ 30 mg/mL | Room Temperature |

| Dimethylformamide (DMF) | Expected to be soluble | ~ 30 mg/mL | Room Temperature |

| Methanol | Expected to be soluble | Soluble | Room Temperature |

| Ethanol | Expected to be soluble | Readily soluble | Room Temperature |

| Acetonitrile | Expected to be soluble | Soluble | Room Temperature |

| Aqueous Buffers | Expected to be sparingly soluble | Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS pH 7.2) | Room Temperature |

| Water | Expected to be poorly soluble | Insoluble | Room Temperature |

Note: The solubility of this compound should be experimentally determined for specific applications.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the thermodynamic solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., DMSO, ethanol, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial for ensuring equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment. Centrifugation at a low speed can also be used to facilitate separation.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC-UV or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of this compound of known concentrations.

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the equilibrium solubility.

Stability Profile

The stability of this compound is crucial for its storage, handling, and use in experimental settings. While specific degradation pathways have not been elucidated, indole derivatives, in general, are susceptible to degradation by oxidation, light, and heat. The recommended storage conditions of 0-8 °C and protection from light suggest that this compound may be sensitive to these factors.

General Storage Recommendations:

-

Short-term: Store at 2-8 °C, protected from light.

-

Long-term: Store at -20 °C under an inert atmosphere (e.g., argon or nitrogen), protected from light.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and determining the intrinsic stability of a compound. This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Acetonitrile (ACN) and water (HPLC grade)

-

Stability chambers (temperature and humidity controlled)

-

Photostability chamber with a calibrated light source (ICH Q1B compliant)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or a mixture of ACN and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60 °C) in a stability chamber.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source. A control sample should be wrapped in aluminum foil to exclude light.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours for hydrolytic and oxidative stress; and longer intervals for thermal and photolytic stress).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). A PDA detector can be used to assess peak purity, and an MS detector can help in the identification of degradation products.

-

Data Evaluation: Calculate the percentage of degradation of this compound at each time point for each stress condition.

Synthesis of 4-Benzyloxyindole-3-carboxaldehyde from 4-benzyloxyindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-benzyloxyindole-3-carboxaldehyde from 4-benzyloxyindole. The primary focus is on the Vilsmeier-Haack reaction, a highly effective and widely used method for the formylation of electron-rich indoles. This document includes detailed experimental protocols, a summary of quantitative data for related reactions, and a mechanistic workflow.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical compounds.[1] Its structure, featuring a protected hydroxyl group and a reactive aldehyde, makes it a versatile building block for the development of novel therapeutics. The Vilsmeier-Haack reaction stands out as an efficient method for the introduction of a formyl group at the C3 position of the indole nucleus, which is highly activated by the electron-donating nature of the benzyloxy group at the C4 position.[2]

Synthetic Methods: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of 4-benzyloxyindole. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3] The Vilsmeier reagent is an electrophilic species that attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4]

Quantitative Data Summary for Vilsmeier-Haack Formylation of Substituted Indoles

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [2] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [2] |

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Benzyloxyindole

This protocol is adapted from a well-established procedure for the formylation of 4-hydroxyindole and is expected to provide a high yield of this compound.[5]

Materials

-

4-Benzyloxyindole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ice-methanol bath

-

Ice bath

-

Water

-

30% aqueous sodium hydroxide (NaOH) solution

-

5N Hydrochloric acid (HCl)

-

Methanol (for recrystallization)

Procedure

Step 1: Formation of the Vilsmeier Reagent

-

In a flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF.

-

Cool the flask in an ice-methanol bath.

-

To the cooled DMF, add phosphorus oxychloride dropwise with continuous stirring.

-

After the addition is complete, continue stirring the mixture for an additional 15 minutes in the cold bath.

Step 2: Addition of 4-Benzyloxyindole

-

Dissolve 4-benzyloxyindole in anhydrous DMF.

-

Add this solution dropwise to the freshly prepared Vilsmeier reagent while maintaining the reaction temperature in an ice bath.

Step 3: Reaction

-

Once the addition of the 4-benzyloxyindole solution is complete, remove the ice bath.

-

Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up

-

Carefully quench the reaction by slowly adding water while cooling the flask in an ice bath.

-

Make the mixture alkaline by the addition of a 30% aqueous sodium hydroxide solution and continue to stir for 15 minutes.

-

Acidify the mixture to a pH of approximately 4 with 5N hydrochloric acid.

Step 5: Isolation and Purification

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and allow it to dry.

-

For further purification, recrystallize the crude product from methanol to obtain pure this compound as a crystalline solid.

Visualization of the Synthetic Process

Reaction Scheme

Caption: Vilsmeier-Haack formylation of 4-benzyloxyindole.

Experimental Workflow

References

The Multifaceted Therapeutic Potential of Indole-3-Carboxaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carboxaldehyde (I3A), a key metabolite of tryptophan, has emerged as a privileged scaffold in medicinal chemistry. Its versatile structure allows for a wide range of chemical modifications, leading to the development of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of I3A derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key biological pathways to support further research and drug development endeavors.

Anticancer Activity

Derivatives of indole-3-carboxaldehyde have demonstrated significant promise as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation and survival. Mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of critical signaling pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity of various indole-3-carboxaldehyde derivatives against different cancer cell lines, presented as the half-maximal inhibitory concentration (IC50).

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | |

| Chalcone: 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-1 | 8.1 ± 0.2 µg/mL | |

| Chalcone: 3-(5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one | COX-2 | 9.5 ± 0.8 µg/mL |

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Indole-3-carboxaldehyde derivatives have shown considerable potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for various I3A derivatives against different microorganisms.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 100 | |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 100 | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Staphylococcus aureus | 150 | |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | Bacillus subtilis | 150 | |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Broad spectrum | 6.25-100 |

Schiff base derivatives of I3A have also been evaluated against various bacteria (Bacillus subtilis, Pseudomonas fluorescence, Staphylococcus aureus) and fungi (Aspergillus niger, Candida albicans, Trichophyton rubrum).

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Indole-3-carboxaldehyde and its derivatives have been shown to possess anti-inflammatory properties. One of the key mechanisms is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.

Signaling Pathway: NLRP3 Inflammasome Inhibition

Indole-3-carboxaldehyde can alleviate lipopolysaccharide (LPS)-induced intestinal inflammation by inhibiting reactive oxygen species (ROS) production and subsequent activation of the NLRP3 inflammasome. This action is mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).

Antiviral Activity

The search for effective antiviral agents is a continuous effort in drug discovery. Certain derivatives of the related indole-3-carboxylic acid have shown promising antiviral activity.

Quantitative Data: Antiviral Activity

A study on a water-soluble, low-molecular-weight compound derived from 5-methoxyindole-3-carboxylic acid demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro.

| Compound | Virus | IC50 | Selectivity Index (SI) | Reference |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | 1.06 µg/mL | 78.6 |

This compound completely inhibited the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM. Furthermore, indole-3-carbinol (I3C), a related natural compound, has also shown direct anti-SARS-CoV-2 replication activity.

Neuroprotective Activity

Neurodegenerative diseases represent a significant global health challenge. Derivatives of indole-3-carbinol have shown promise in protecting neurons from damage. The neuroprotective effects of I3C are attributed to its ability to modulate oxidative stress, inflammation, and cholinergic pathways.

Signaling Pathway: Nrf2-ARE Antioxidant Defense

Indole-3-carbinol (I3C) and its metabolite, diindolylmethane (DIM), exhibit neuroprotective effects by activating the Nrf2-ARE pathway, which is a primary cellular defense mechanism against oxidative stress-induced brain damage.

4-Benzyloxyindole-3-carboxaldehyde: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyindole-3-carboxaldehyde is a pivotal synthetic intermediate in the field of medicinal chemistry and organic synthesis. Its unique structural architecture, featuring a protected hydroxyl group on the indole nucleus and a reactive aldehyde functionality, renders it a versatile building block for the construction of complex heterocyclic systems. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a particular focus on its role in the preparation of psychoactive tryptamines and other biologically active molecules. The information is presented to empower researchers in drug discovery and development with the necessary knowledge to effectively utilize this valuable compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Off-white to yellow crystalline powder |

| Melting Point | 163-170 °C |

| Solubility | Soluble in common organic solvents such as DMF, THF, and chloroform. |

| CAS Number | 7042-71-9 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Vilsmeier-Haack formylation of its precursor, 4-benzyloxyindole.

Synthetic Workflow for this compound

Caption: Synthetic pathway to this compound.

Experimental Protocols

1. Synthesis of 4-Benzyloxyindole

This procedure is adapted from a literature method and involves a three-step synthesis from 2-methyl-3-nitrophenol.

Step 1: Synthesis of 6-Benzyloxy-2-nitrotoluene

-

Materials: 2-Methyl-3-nitrophenol, Benzyl chloride, Anhydrous potassium carbonate, Dimethylformamide (DMF).

-

Procedure:

-

A mixture of 2-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in DMF (800 mL) is heated at 90°C for 3 hours.

-

The majority of the DMF is removed under reduced pressure.

-

The residue is poured into 1 N sodium hydroxide solution (400 mL) and extracted with ether (3 x 800 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield a yellowish solid.

-

Recrystallization from methanol affords pale-yellow crystals of 6-benzyloxy-2-nitrotoluene.

-

-

Typical Yield: ~90%

Step 2: Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

-

Materials: 6-Benzyloxy-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, DMF.

-

Procedure:

-

To a solution of 6-benzyloxy-2-nitrotoluene (0.72 mol) in DMF (400 mL), add DMF-DMA (0.84 mol) and pyrrolidine (0.84 mol).

-

The solution is heated at reflux (110°C) for 3 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the volatile components are removed under reduced pressure.

-

The resulting red residue is dissolved in a mixture of methylene chloride (200 mL) and methanol (1.6 L).

-

The solution is concentrated and then cooled to 5°C to induce crystallization.

-

The red crystals are collected by filtration and washed with cold methanol.

-

-

Typical Yield: ~95%

Step 3: Synthesis of 4-Benzyloxyindole

-

Materials: (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene, Raney nickel, 85% Hydrazine hydrate, Tetrahydrofuran (THF), Methanol.

-

Procedure:

-

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (0.50 mol) in THF (1 L) and methanol (1 L) at 30°C under nitrogen, add Raney nickel (10 mL).

-

Slowly add 85% hydrazine hydrate (44 mL). Vigorous gas evolution will be observed.

-

Maintain the reaction temperature between 45 and 50°C. Additional hydrazine hydrate is added portion-wise over 1.5 hours.

-

After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration through Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

-

-

Typical Yield: ~96%

2. Vilsmeier-Haack Formylation of 4-Benzyloxyindole

This protocol describes the formylation at the C3 position of the indole ring.

-

Materials: 4-Benzyloxyindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a flask, cool DMF (3 equivalents) to 0°C.

-

Slowly add phosphorus oxychloride (1.2 equivalents) to the cooled DMF with stirring to form the Vilsmeier reagent.

-

Prepare a solution of 4-benzyloxyindole (1 equivalent) in DMF.

-

Add the 4-benzyloxyindole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

The reaction is quenched by pouring the mixture onto crushed ice.

-

The solution is then made alkaline by the addition of an aqueous sodium hydroxide solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Application as a Synthetic Intermediate: Synthesis of Psilocin

This compound is a crucial intermediate in the synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine), a naturally occurring psychedelic compound.

Synthetic Pathway from this compound to Psilocin

Caption: Multi-step synthesis of Psilocin.

Experimental Protocols for Psilocin Synthesis

Step 1: Synthesis of 4-Benzyloxyindole-3-acetonitrile

-

Materials: this compound, Sodium borohydride (NaBH₄), Sodium cyanide (NaCN), Methanol, Formamide.

-

Procedure:

-

Treat a solution of this compound in methanol and formamide with sodium borohydride in the presence of sodium cyanide.

-

-

Typical Yield: ~89%[1]

Step 2: Synthesis of 4-Benzyloxytryptamine

-

Materials: 4-Benzyloxyindole-3-acetonitrile, Lithium aluminum hydride (LiAlH₄), Diethyl ether.

-

Procedure:

-

Reduce 4-benzyloxyindole-3-acetonitrile with lithium aluminum hydride in diethyl ether.

-

-

Typical Yield: ~96%[1]

Step 3: Synthesis of 4-Benzyloxy-N,N-dimethyltryptamine

-

Materials: 4-Benzyloxytryptamine, Formaldehyde, Sodium cyanoborohydride (NaBH₃CN), Acetic acid.

-

Procedure:

-

Perform reductive amination of 4-benzyloxytryptamine with formaldehyde and sodium cyanoborohydride in acetic acid.

-

-

Typical Yield: ~97%[1]

Step 4: Synthesis of Psilocin

-

Materials: 4-Benzyloxy-N,N-dimethyltryptamine, 10% Palladium on carbon (Pd/C), Hydrogen gas.

-

Procedure:

-

Debenzylation of 4-benzyloxy-N,N-dimethyltryptamine is achieved through catalytic hydrogenation using 10% Pd/C.

-

-

Typical Yield: ~84%[1]

Quantitative Data Summary

The following table summarizes the yields for the key synthetic steps described in this guide.

| Reaction Step | Starting Material | Product | Reagents | Yield (%) |

| Benzylation | 2-Methyl-3-nitrophenol | 6-Benzyloxy-2-nitrotoluene | Benzyl chloride, K₂CO₃, DMF | ~90 |

| Enamine Formation | 6-Benzyloxy-2-nitrotoluene | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | DMF-DMA, Pyrrolidine | ~95 |

| Reductive Cyclization | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 4-Benzyloxyindole | Raney Ni, Hydrazine hydrate | ~96 |

| Nitrile Formation | This compound | 4-Benzyloxyindole-3-acetonitrile | NaBH₄, NaCN | ~89[1] |

| Reduction to Tryptamine | 4-Benzyloxyindole-3-acetonitrile | 4-Benzyloxytryptamine | LiAlH₄ | ~96[1] |

| N,N-Dimethylation | 4-Benzyloxytryptamine | 4-Benzyloxy-N,N-dimethyltryptamine | Formaldehyde, NaBH₃CN | ~97[1] |

| Debenzylation | 4-Benzyloxy-N,N-dimethyltryptamine | Psilocin | 10% Pd/C, H₂ | ~84[1] |

Spectroscopic Data

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 9.9-10.1 (s, 1H, -CHO)

-

δ 8.2-8.4 (br s, 1H, NH)

-

δ 7.2-7.5 (m, 5H, Ar-H of benzyl)

-

δ 7.1-7.3 (m, 3H, Indole Ar-H)

-

δ 6.7-6.9 (d, 1H, Indole Ar-H)

-

δ 5.1-5.3 (s, 2H, -OCH₂Ph)

¹³C NMR (Predicted, CDCl₃, 101 MHz):

-

δ ~185 (CHO)

-

δ ~155 (C-4)

-

δ ~137 (Ar-C of benzyl)

-

δ ~136 (C-7a)

-

δ ~129, ~128, ~127 (Ar-C of benzyl)

-

δ ~125 (C-3a)

-

δ ~123 (C-6)

-

δ ~118 (C-3)

-

δ ~115 (C-5)

-

δ ~105 (C-7)

-

δ ~71 (-OCH₂Ph)

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active compounds, most notably psilocin and its analogs. The synthetic routes outlined in this guide, particularly the Vilsmeier-Haack formylation of 4-benzyloxyindole, provide reliable and high-yielding methods for its preparation. The detailed experimental protocols and quantitative data presented herein are intended to serve as a practical resource for researchers in the pharmaceutical and chemical sciences, facilitating the advancement of drug discovery and development programs.

References

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 4-Benzyloxyindole-3-carboxaldehyde

For Immediate Release

Shanghai, China – December 25, 2025 – 4-Benzyloxyindole-3-carboxaldehyde, a pivotal molecular scaffold in the synthesis of complex pharmaceutical agents, particularly in the realm of psychedelic and neurological drug development, has a history rooted in the broader exploration of indole chemistry. This technical guide provides an in-depth exploration of its discovery, historical synthetic routes, and the experimental protocols that have defined its preparation, tailored for researchers, scientists, and professionals in drug development.

Introduction: A Molecule of Significant Interest

This compound, with the chemical formula C₁₆H₁₃NO₂, serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] Its structure, featuring a benzyloxy-protected hydroxyl group on the indole ring and a reactive aldehyde at the 3-position, makes it an ideal precursor for building complex molecular architectures.[1] Notably, it is a key starting material in the synthesis of psilocin and its analogs, compounds of significant interest for their potential therapeutic applications in treating neurological and psychiatric disorders.[2][3] The compound is also utilized in materials science for the development of organic light-emitting diodes (OLEDs).[3]

The Historical Context: Paving the Way with 4-Benzyloxyindole

The story of this compound begins with its precursor, 4-benzyloxyindole. The first preparation of 4-benzyloxyindole was reported as a relatively recent development prior to 1985, achieved through the Reissert indole synthesis.[4] This method involved the condensation of 6-benzyloxy-2-nitrotoluene with diethyl oxalate, followed by reductive cyclization, hydrolysis, and decarboxylation to yield the desired indole.[4]

A significant advancement in the synthesis of 4-benzyloxyindole was documented in a 1985 Organic Syntheses procedure. This improved method, which has become a widely cited protocol, provided a more efficient and scalable route to this important precursor, thereby facilitating further research into its derivatives, including the title compound.

The Advent of this compound: Synthetic Strategies

The introduction of the aldehyde functional group at the 3-position of the 4-benzyloxyindole nucleus marks the formal "discovery" of this compound as a distinct chemical entity. While a single, definitive "discovery" paper is not readily apparent in early literature, its synthesis has been achieved through established and reliable formylation methods.

The Vilsmeier-Haack Reaction: A Classic Approach

The most common and historically significant method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction, a cornerstone of aromatic chemistry, introduces a formyl group (-CHO) to an electron-rich aromatic ring. In this context, the electron-rich 4-benzyloxyindole undergoes electrophilic substitution, primarily at the C3 position, by the Vilsmeier reagent (a chloroiminium salt formed from phosphorus oxychloride and dimethylformamide). Subsequent hydrolysis of the resulting iminium salt intermediate yields the target aldehyde.

The general workflow for the Vilsmeier-Haack formylation of 4-benzyloxyindole is depicted in the following diagram:

Caption: General workflow for the Vilsmeier-Haack synthesis.

Alternative Synthetic Routes

In 1998, a five-step synthesis of psilocin from indole-3-carbaldehyde was reported by Yamada and colleagues.[4] Within this work, they referenced a previously developed one-pot procedure for the preparation of this compound from indole-3-carbaldehyde.[4] This alternative approach involved a sequence of reactions including regioselective thallation at the 4-position, conversion of the carbon-thallium bond to a carbon-iodine bond, and finally, a copper-catalyzed substitution of the iodine with a benzyloxy group.[4] The researchers noted that the yield of this one-pot procedure was variable and did not exceed 58%.[4]

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps in the preparation of this compound.

Synthesis of the Precursor: 4-Benzyloxyindole

This protocol is adapted from the highly-cited 1985 Organic Syntheses procedure.

Table 1: Reagents and Materials for 4-Benzyloxyindole Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-3-nitrophenol | 153.14 | 124.7 g | 0.81 |

| Benzyl chloride | 126.58 | 113.2 g | 0.90 |

| Anhydrous potassium carbonate | 138.21 | 112.2 g | 0.81 |

| Dimethylformamide (DMF) | 73.09 | 800 mL | - |

| (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 324.37 | 162.2 g | 0.50 |

| Tetrahydrofuran (THF) | 72.11 | 1 L | - |

| Methanol | 32.04 | 1 L | - |

| Raney nickel | - | 10 mL | - |

| 85% Hydrazine hydrate | 50.06 | 132 mL | 2.25 |

Procedure:

-

Preparation of 6-Benzyloxy-2-nitrotoluene: A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in DMF is heated at 90°C for 3 hours. The DMF is removed under reduced pressure, and the residue is worked up with aqueous sodium hydroxide and ether extraction. The crude product is recrystallized from methanol to yield pale-yellow crystals.

-

Preparation of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene: The 6-benzyloxy-2-nitrotoluene is refluxed with N,N-dimethylformamide dimethyl acetal and pyrrolidine in DMF for 3 hours. The volatile components are removed, and the product is crystallized from methanol.

-

Synthesis of 4-Benzyloxyindole: To a solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene in THF and methanol, Raney nickel is added, followed by the portion-wise addition of 85% hydrazine hydrate while maintaining the temperature between 45-50°C. After the reaction is complete, the catalyst is filtered off, and the crude product is purified by column chromatography on silica gel to afford 4-benzyloxyindole as white prisms.[4]

Synthesis of this compound via Vilsmeier-Haack Formylation

The following is a representative protocol for the Vilsmeier-Haack formylation of an indole, which can be adapted for 4-benzyloxyindole.

Table 2: Reagents and Materials for Vilsmeier-Haack Formylation

| Reagent/Material | Molar Mass ( g/mol ) | Representative Quantity | Moles |

| 4-Benzyloxyindole | 223.27 | 10.0 g | 0.045 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Phosphorus oxychloride (POCl₃) | 153.33 | 4.5 mL (7.4 g) | 0.048 |

| Ice | - | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

Procedure:

-

Vilsmeier Reagent Preparation: Anhydrous DMF is cooled in an ice bath. Phosphorus oxychloride is added dropwise with stirring, maintaining the temperature below 10°C. The mixture is stirred for an additional 30 minutes to form the Vilsmeier reagent.

-

Formylation: A solution of 4-benzyloxyindole in anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent, again keeping the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Work-up and Isolation: The reaction mixture is then poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield this compound as a yellowish to off-white crystalline powder.

Table 3: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7042-71-9 |

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.28 g/mol |

| Appearance | Yellowish to off-white crystalline powder |

| Melting Point | 163-170 °C |

| Purity | ≥ 98% (by HPLC) |

Signaling Pathways and Applications

This compound itself is primarily a synthetic intermediate. Its biological significance is realized in the molecules derived from it. For instance, in the synthesis of psilocin, the aldehyde is a precursor to the tryptamine side chain. Psilocin is an agonist at serotonin receptors, particularly the 5-HT₂ₐ receptor, which is believed to mediate its psychedelic effects. The signaling pathway initiated by psilocin binding to this G-protein coupled receptor is complex, involving the activation of phospholipase C and subsequent downstream signaling cascades.

The following diagram illustrates the logical relationship of this compound as a precursor in a synthetic pathway leading to a biologically active compound.

Caption: Synthetic and biological pathway relationship.

Conclusion

The discovery and development of synthetic routes to this compound have been instrumental in advancing research in medicinal chemistry. From its origins in the exploration of indole synthesis to its current role as a key building block for potential therapeutics, this compound exemplifies the crucial interplay between fundamental organic synthesis and the development of novel drugs. The robust and well-documented synthetic protocols, primarily centered around the Vilsmeier-Haack reaction, ensure its continued availability to the scientific community, paving the way for future discoveries in drug development and materials science.

References

Navigating the Synthesis and Handling of 4-Benzyloxyindole-3-carboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyindole-3-carboxaldehyde is a versatile intermediate in medicinal chemistry and materials science, playing a crucial role in the synthesis of a wide array of bioactive molecules and functional materials.[1] Its unique structure, featuring a benzyloxy-substituted indole core with a reactive aldehyde group, makes it a valuable building block for developing novel therapeutics, particularly in the realms of oncology, neurology, and anti-inflammatory research.[1] This technical guide provides a comprehensive overview of the hazards, safety precautions, and key experimental protocols associated with this compound, ensuring its safe and effective use in a research and development setting.

Physicochemical and Hazard Data

A thorough understanding of the physicochemical properties and potential hazards of a compound is paramount for safe handling and experimental design. The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 7042-71-9 | [1][2] |

| Molecular Formula | C₁₆H₁₃NO₂ | [1][2][3] |

| Molecular Weight | 251.28 g/mol | [1][3] |

| Appearance | Yellowish to off-white crystalline powder | [1] |

| Melting Point | 163-170 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Table 2: Hazard Identification and GHS Classification

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Warning | H335: May cause respiratory irritation |

Note: GHS classification is based on data for closely related indole-3-carboxaldehyde derivatives and should be considered representative.[4][5]

Safety Precautions and Handling

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and mitigate potential risks.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, a complete suit protecting against chemicals may be necessary.

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid powder or performing reactions.

-

An emergency eyewash station and safety shower must be readily accessible.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust.[6] Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] For long-term storage, refrigeration (2-8°C) is recommended.[7] Store under an inert atmosphere if possible.[6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]

-

After Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][7]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[7]

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Vilsmeier-Haack formylation of 4-benzyloxyindole. The following is a detailed, adaptable protocol for this key transformation.

Synthesis of this compound via Vilsmeier-Haack Reaction

This procedure outlines the formylation of an electron-rich indole at the C3 position.

Materials:

-

4-Benzyloxyindole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Equipment for filtration and recrystallization or column chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The Vilsmeier reagent will form in situ.

-

Formylation Reaction: Dissolve 4-benzyloxyindole in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5°C with the ice bath.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly and carefully neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is alkaline. This step is exothermic and may cause foaming.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).

-

Washing: Combine the organic extracts and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Biological Activity and Signaling Pathways (Exemplified by Indole-3-Carboxaldehyde)

While specific signaling pathways for this compound are not extensively documented, the parent compound, indole-3-carboxaldehyde (I3A), is known to modulate key biological pathways. Understanding these provides a valuable framework for investigating the biological effects of its derivatives.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carboxaldehyde is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis.

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Indole-3-carboxaldehyde.

NLRP3 Inflammasome Inhibition

Indole-3-carboxaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.

Caption: Inhibition of the NLRP3 inflammasome pathway by Indole-3-carboxaldehyde.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and materials science. A comprehensive understanding of its hazards and the implementation of rigorous safety precautions are critical for its handling in a research environment. The provided experimental protocol for its synthesis offers a reliable method for its preparation, while the outlined signaling pathways of its parent compound, indole-3-carboxaldehyde, provide a foundation for investigating its biological activities. This guide serves as a vital resource for researchers, enabling the safe and effective utilization of this important chemical entity in the advancement of science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 6-(benzyloxy)-1H-indole-3-carbaldehyde | C16H13NO2 | CID 22014791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. angenechemical.com [angenechemical.com]

Methodological & Application

Synthetic Routes to 4-Benzyloxyindole-3-carboxaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-benzyloxyindole-3-carboxaldehyde, a key intermediate in the development of various pharmaceuticals and biologically active compounds. The primary focus is on the Vilsmeier-Haack formylation of 4-benzyloxyindole, a reliable and widely used method.

Introduction

This compound serves as a crucial building block in medicinal chemistry, enabling the synthesis of a wide range of complex indole derivatives. The introduction of a formyl group at the C3 position of the 4-benzyloxyindole scaffold provides a versatile handle for further chemical modifications. The Vilsmeier-Haack reaction is a highly efficient method for this transformation, utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.

Synthetic Pathways

The synthesis of this compound is typically a two-step process, starting from commercially available precursors. The first step involves the synthesis of the intermediate, 4-benzyloxyindole, followed by the formylation at the 3-position.

Step 1: Synthesis of 4-Benzyloxyindole

A common and high-yielding method for the synthesis of 4-benzyloxyindole is the Batcho-Leimgruber indole synthesis. This multi-step, one-pot procedure starts from 6-benzyloxy-2-nitrotoluene.

Caption: Synthesis of 4-Benzyloxyindole.

Step 2: Vilsmeier-Haack Formylation of 4-Benzyloxyindole